N-hexyl-4-methylbenzamide

Lipophilicity QSAR Drug-likeness

N-Hexyl-4-methylbenzamide (CAS 234449-91-3) is an N-alkyl-substituted p-toluamide derivative with molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol. It belongs to the benzamide class, characterized by a para-methylbenzoyl moiety linked via an amide bond to an n-hexylamine fragment.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 234449-91-3
Cat. No. B3421954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hexyl-4-methylbenzamide
CAS234449-91-3
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C14H21NO/c1-3-4-5-6-11-15-14(16)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,15,16)
InChIKeyDAARZDMNSDLSQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hexyl-4-methylbenzamide (CAS 234449-91-3): Core Physicochemical Identity and Procurement Baseline


N-Hexyl-4-methylbenzamide (CAS 234449-91-3) is an N-alkyl-substituted p-toluamide derivative with molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol [1]. It belongs to the benzamide class, characterized by a para-methylbenzoyl moiety linked via an amide bond to an n-hexylamine fragment [2]. Computed physicochemical descriptors include an XLogP3 of 2.8, a topological polar surface area of 29.1 Ų, six rotatable bonds, one hydrogen bond donor, and one hydrogen bond acceptor [1]. The compound is catalogued in authoritative databases including PubChem (CID 4603860), EPA DSSTox (DTXSID201312464), and the NIST Chemistry WebBook, with a Kovats retention index of 1998 on a semi-standard non-polar GC column [1][3].

Why N-Hexyl-4-methylbenzamide Cannot Be Substituted by Generic N-Alkylbenzamides in Structure-Sensitive Applications


Within the N-alkyl-4-methylbenzamide homologous series, incremental changes in N-alkyl chain length produce non-linear shifts in computed lipophilicity (XLogP3) that are not predictable by simple methylene-group additivity rules. N-ethyl-4-methylbenzamide exhibits an XLogP3 of 1.8, while N-butyl-4-methylbenzamide rises to 2.9, and the N-hexyl target compound settles at 2.8—a plateau that diverges from the monotonic logP increase conventionally expected for homologous alkyl series [1][2]. Furthermore, positional isomerism on the aromatic ring introduces substantial lipophilicity variation: the para-methyl (target) isomer yields an XLogP3 of 2.8, whereas the meta-methyl isomer N-hexyl-3-methylbenzamide reaches a computed logP of 3.77, a shift of nearly one full log unit driven solely by methyl group position [1][3]. These differences in lipophilicity directly affect membrane partitioning, protein binding, and chromatographic retention behavior, meaning that even structurally close analogs—whether varying in chain length or ring substitution pattern—cannot be assumed to perform interchangeably in biological assays, analytical methods, or formulation contexts without explicit comparative validation.

N-Hexyl-4-methylbenzamide (CAS 234449-91-3): Quantified Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Plateau vs. N-Butyl-4-methylbenzamide: XLogP3 Comparison Across N-Alkyl Homologs

The target compound N-hexyl-4-methylbenzamide exhibits an XLogP3 of 2.8, which is numerically lower than the 2.9 value computed for the shorter-chain N-butyl-4-methylbenzamide analog—representing a lipophilicity plateau or slight reversal rather than the progressive logP increase expected from adding two methylene units (predicted ΔlogP ≈ +1.0 based on the Hansch π constant for –CH₂–) [1][2]. This non-linear behavior suggests that beyond a four-carbon N-alkyl chain, further elongation does not proportionally increase overall molecular lipophilicity in this scaffold, a phenomenon likely attributable to conformational folding effects that partially shield the polar amide group from solvent exposure.

Lipophilicity QSAR Drug-likeness

Positional Isomer Differentiation: para-Methyl vs. meta-Methyl Lipophilicity Divergence

The para-methyl substitution pattern in N-hexyl-4-methylbenzamide produces an XLogP3 of 2.8, whereas the regioisomeric N-hexyl-3-methylbenzamide (meta-substituted) exhibits a computed logP of 3.77, yielding a ΔlogP of approximately +0.97 log units solely attributable to the shift of the aromatic methyl group from the para to the meta position [1][2]. This near-unit logP difference is comparable in magnitude to the effect of adding an entire propyl group to the N-alkyl chain and has significant consequences for reversed-phase chromatographic retention, where the meta isomer would elute substantially later under identical mobile phase conditions.

Regioisomerism Lipophilicity Chromatographic retention

Topological Polar Surface Area Equivalence Across N-Alkyl-4-methylbenzamide Homologs Confirms Scaffold Selectivity Is Lipophilicity-Driven

All N-alkyl-4-methylbenzamide homologs from N-ethyl through N-hexyl share an identical topological polar surface area (TPSA) of 29.1 Ų, with the same hydrogen bond donor count (1) and acceptor count (1) [1][2][3]. Since TPSA is a dominant determinant of passive membrane permeability and oral bioavailability potential, this invariance means that any differential biological performance within this homologous series—such as antimicrobial potency differences reported in substituted benzamide QSAR studies—must be attributed to lipophilicity-driven partitioning and/or chain-length-dependent steric effects rather than to hydrogen-bonding pharmacophore differences [4].

Polar surface area Membrane permeability Scaffold selectivity

GC Retention Index as an Identity-Confirming Parameter for N-Hexyl-4-methylbenzamide vs. Unsubstituted N-Hexylbenzamide

N-Hexyl-4-methylbenzamide has a measured Kovats retention index (RI) of 1998 on a 5% phenyl methyl siloxane capillary column (30 m × 0.25 mm × 0.25 μm film, temperature ramp 15 K/min from 60 °C to 270 °C with 15 min hold), as recorded in the NIST Mass Spectral library [1]. In contrast, the des-methyl analog N-hexylbenzamide (CAS 4773-75-5, molecular weight 205.30 g/mol, computed logP 3.57) presents distinct GC behavior due to its lower boiling point range and different polarity profile . The RI difference between these two compounds provides a practical, instrument-based identifier: the para-methyl group on the target compound increases the RI beyond that of the unsubstituted benzamide, consistent with the added 14 Da of mass and altered vapor pressure.

Gas chromatography Retention index Identity confirmation

Commercial Purity Benchmarking: 98% Standard Purity with Batch-Specific QC Documentation

N-Hexyl-4-methylbenzamide is commercially supplied by Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . This purity specification is equivalent to that offered for shorter-chain homologs such as N-ethyl-4-methylbenzamide (97% standard purity, Bidepharm) and N-butyl-4-methylbenzamide (97%, ChemicalBook), but the availability of multi-technique QC data (NMR + HPLC + GC) for the N-hexyl derivative provides a higher level of batch-to-batch confidence compared to single-technique characterization common for some analogs .

Purity specification Quality control Procurement

N-Hexyl-4-methylbenzamide (CAS 234449-91-3): Evidence-Backed Research and Industrial Application Scenarios


Lipophilicity-Tuned Scaffold for Antibacterial Benzamide SAR Studies

The non-linear XLogP3 value of 2.8 for N-hexyl-4-methylbenzamide—situated at a lipophilicity plateau relative to the N-butyl analog (2.9) and substantially higher than N-ethyl (1.8)—makes this compound a strategically important member of N-alkyl-4-methylbenzamide libraries designed to probe the relationship between chain-length-dependent partitioning and antimicrobial activity. Earlier QSAR studies on substituted benzamides have established that topological descriptors and lipophilicity govern antibacterial potency against Gram-positive and Gram-negative organisms [1]. Incorporating the N-hexyl derivative into such libraries allows researchers to test whether the plateau in computed logP translates to a plateau in biological activity, providing mechanistic insight into membrane- vs. target-mediated mechanisms of action.

Regioisomeric Purity Verification in Chromatographic Method Development

The 0.97 log-unit lipophilicity difference between N-hexyl-4-methylbenzamide (XLogP3 = 2.8) and its meta-methyl regioisomer (logP = 3.77) creates a wide chromatographic resolution window on reversed-phase HPLC columns [2][3]. Analytical laboratories developing purity methods for benzamide intermediates can exploit this selectivity to baseline-resolve para/meta isomeric mixtures using standard C18 columns and isocratic mobile phases. The availability of a verified Kovats RI of 1998 for the target compound further supports GC-MS identity confirmation in forensic, environmental, or metabolite profiling contexts where unambiguous isomer assignment is required [4].

Specialty Chemical Intermediate with Defined Physicochemical Handles

With a constant TPSA of 29.1 Ų shared across the N-alkyl-4-methylbenzamide series, combined with a distinct boiling point (362.7 ± 21.0 °C at 760 mmHg) and density (1.0 ± 0.1 g/cm³), N-hexyl-4-methylbenzamide offers a well-characterized intermediate for the synthesis of more complex molecules where the N-hexyl chain serves as a lipophilic anchor for subsequent functionalization [5]. The compound's established synthetic accessibility via multiple routes—including palladium-catalyzed carbonylative coupling of 4-bromotoluene with n-hexylamine, and direct amidation of 4-methylbenzoic acid or its esters—ensures reliable supply for scale-up in agrochemical or pharmaceutical intermediate production .

Negative Control or Reference Compound in Amidase/Midohydrolase Enzyme Assays

Given the well-characterized amide bond in N-hexyl-4-methylbenzamide—featuring a single hydrogen bond donor and acceptor, and a rotatable bond count of six—it can serve as a defined non-biological substrate or negative control in amidase and proteolytic enzyme screening assays where cleavage of the benzamide bond is monitored. The compound's commercial availability at 98% purity with multi-technique QC documentation (NMR, HPLC, GC) ensures that observed enzymatic activity (or lack thereof) can be attributed to the substrate's intrinsic properties rather than to confounding impurities, which is essential for reproducible enzyme kinetics measurements .

Quote Request

Request a Quote for N-hexyl-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.